molecular formula C10H11NO4 B12566728 Glycine, N-[4-(hydroxymethyl)benzoyl]- CAS No. 264618-14-6

Glycine, N-[4-(hydroxymethyl)benzoyl]-

Cat. No.: B12566728
CAS No.: 264618-14-6
M. Wt: 209.20 g/mol
InChI Key: PUGNMJQWASGYRI-UHFFFAOYSA-N
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Description

Glycine, N-[4-(hydroxymethyl)benzoyl]- is a derivative of glycine, an amino acid that plays a crucial role in various metabolic functions. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom of glycine, with a hydroxymethyl group on the benzoyl ring. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[4-(hydroxymethyl)benzoyl]- typically involves the acylation of glycine with benzoyl chloride in the presence of a base. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[4-(hydroxymethyl)benzoyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of Glycine, N-[4-(carboxyl)benzoyl]-.

    Reduction: Formation of Glycine, N-[4-(benzyl)benzoyl]-.

    Substitution: Formation of various substituted benzoyl glycine derivatives.

Scientific Research Applications

Glycine, N-[4-(hydroxymethyl)benzoyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycine, N-[4-(hydroxymethyl)benzoyl]- involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes and can modulate the activity of neurotransmitter receptors. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N-[4-(hydroxymethyl)benzoyl]- is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

264618-14-6

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-[[4-(hydroxymethyl)benzoyl]amino]acetic acid

InChI

InChI=1S/C10H11NO4/c12-6-7-1-3-8(4-2-7)10(15)11-5-9(13)14/h1-4,12H,5-6H2,(H,11,15)(H,13,14)

InChI Key

PUGNMJQWASGYRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C(=O)NCC(=O)O

Origin of Product

United States

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